molecular formula C23H32O6 B162771 Estradiol-3-xyloside CAS No. 134366-08-8

Estradiol-3-xyloside

Cat. No. B162771
M. Wt: 404.5 g/mol
InChI Key: MTFCFHRFRPNOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol-3-xyloside is a synthetic derivative of estradiol, a female sex hormone. It is a glycoside that has been shown to have potential therapeutic applications in the field of breast cancer research.

Mechanism Of Action

The mechanism of action of estradiol-3-xyloside is not fully understood. However, it is believed to act through the estrogen receptor pathway. Estradiol-3-xyloside binds to the estrogen receptor and modulates its activity, leading to the inhibition of breast cancer cell growth and the induction of apoptosis.

Biochemical And Physiological Effects

Estradiol-3-xyloside has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. It has also been shown to induce apoptosis in breast cancer cells by activating the caspase cascade. Moreover, it has been shown to inhibit the migration and invasion of breast cancer cells.

Advantages And Limitations For Lab Experiments

Estradiol-3-xyloside has several advantages for lab experiments. It is a synthetic derivative of estradiol, which means that it can be easily synthesized in the lab. Moreover, it has been extensively studied for its potential therapeutic applications in breast cancer research, which means that there is a wealth of information available on its mechanism of action and physiological effects. However, there are also some limitations to using estradiol-3-xyloside in lab experiments. For example, it may not accurately reflect the complexity of breast cancer in vivo, and it may not be suitable for studying other types of cancer.

Future Directions

There are several future directions for research on estradiol-3-xyloside. One direction is to further investigate its mechanism of action and physiological effects. Another direction is to study its potential therapeutic applications in other types of cancer. Moreover, there is a need to investigate the pharmacokinetics and toxicity of estradiol-3-xyloside in vivo. Finally, there is a need to develop more efficient synthesis methods for estradiol-3-xyloside to facilitate its use in research.
In conclusion, estradiol-3-xyloside is a synthetic derivative of estradiol that has potential therapeutic applications in breast cancer research. It has been extensively studied for its mechanism of action, physiological effects, and potential as a therapeutic agent. However, further research is needed to fully understand its potential and limitations.

Synthesis Methods

Estradiol-3-xyloside is synthesized from estradiol through a series of chemical reactions. The first step involves the protection of the hydroxyl group at position 3 of the estradiol molecule using a protecting group. This is followed by the addition of a xylose sugar moiety to the hydroxyl group at position 17. The final step involves the removal of the protecting group from the hydroxyl group at position 3 to obtain estradiol-3-xyloside.

Scientific Research Applications

Estradiol-3-xyloside has been extensively studied for its potential therapeutic applications in breast cancer research. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. Moreover, it has been shown to induce apoptosis, or programmed cell death, in breast cancer cells. These findings suggest that estradiol-3-xyloside may have potential as a novel therapeutic agent for the treatment of breast cancer.

properties

CAS RN

134366-08-8

Product Name

Estradiol-3-xyloside

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol

InChI

InChI=1S/C23H32O6/c1-23-9-8-15-14-5-3-13(29-22-21(27)20(26)18(24)11-28-22)10-12(14)2-4-16(15)17(23)6-7-19(23)25/h3,5,10,15-22,24-27H,2,4,6-9,11H2,1H3

InChI Key

MTFCFHRFRPNOTN-UHFFFAOYSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(CO5)O)O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(CO5)O)O)O

synonyms

1,3,5(10)-estratriene-3,17 beta-diol-3-O-D-xylopyranoside
ES-3-DL
estradiol-3-xyloside

Origin of Product

United States

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